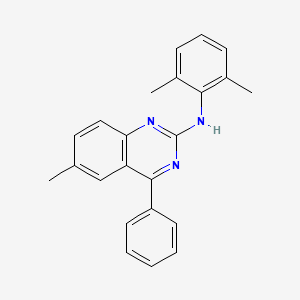
(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H18F3N3O5 and its molecular weight is 449.386. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its potential in treating resistant bacterial infections. It has shown promising results against reference strains of Staphylococcus aureus and Enterococcus faecalis , including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) . The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy of the compound.
Anti-Mycobacterial Applications
The compound’s activity has been tested against mycobacterial strains such as Mycobacterium smegmatis and M. marinum . Its structure allows it to be a potential candidate for the development of new anti-mycobacterial agents, which are crucial in the fight against tuberculosis and other mycobacterial diseases .
Development of Molecularly Imprinted Polymers
Research suggests that derivatives of this compound could be used in the creation of molecularly imprinted polymers (MIPs). These polymers have the ability to recognize and bind specific target molecules, making them useful in various applications such as sensor development, drug delivery, and wastewater treatment .
Pharmaceutical Applications
The trifluoromethyl group within the compound’s structure is known to significantly improve the physicochemical and pharmacological properties of molecules. This makes the compound a valuable scaffold for the development of new pharmaceuticals, particularly those requiring enhanced stability and bioavailability .
Synthesis of Triazole Derivatives
The compound is a precursor in the synthesis of 3-trifluoromethyl-1,2,4-triazoles , which are important in pharmaceutical and agrochemical industries. These triazoles have been used in the development of drugs with anticonvulsant, anti-HIV, and NK1-receptor ligand activities .
Electrochemical Applications
A derivative of this compound, specifically 3-(4-trifluoromethyl)-phenyl-thiophene , has been utilized in the deposition of polymeric layers on electrode surfaces. This application is promising for the development of electrochemical sensors that can detect synthetic stimulants and other substances .
properties
IUPAC Name |
(E)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5/c1-29-15-10-12(11-16(30-2)18(15)31-3)4-9-17(28)25-20-27-26-19(32-20)13-5-7-14(8-6-13)21(22,23)24/h4-11H,1-3H3,(H,25,27,28)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCNZFOBBVOCI-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

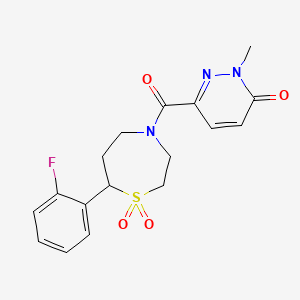
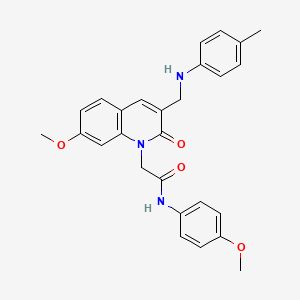

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2992645.png)
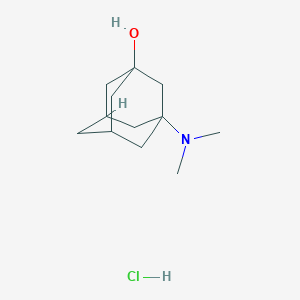
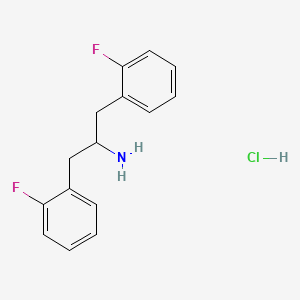
![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)
![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
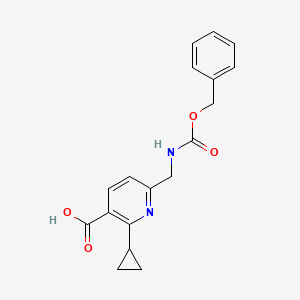
![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)
